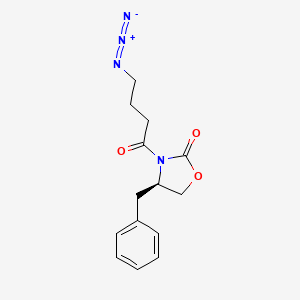
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an azido group, a benzyl group, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step involves the benzylation of the oxazolidinone ring using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, amines, thiols, DMF, and other polar aprotic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon, and ethanol.
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates, and organic solvents like toluene.
Major Products
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of primary amines.
Cycloaddition Reactions: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential as a precursor in the synthesis of antimicrobial agents, particularly those targeting resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one depends on its specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages via the Huisgen cycloaddition reaction. In antimicrobial applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Phenyloxazolidin-2-one: A related oxazolidinone compound with a phenyl group instead of a benzyl group.
®-4-Benzyl-2-oxazolidinone: Similar structure but lacks the azido group.
®-3-(4-Azidobutanoyl)-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is unique due to the presence of both the azido and benzyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the benzyl group provides additional stability and lipophilicity.
Eigenschaften
CAS-Nummer |
184091-94-9 |
|---|---|
Molekularformel |
C14H16N4O3 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N4O3/c15-17-16-8-4-7-13(19)18-12(10-21-14(18)20)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI-Schlüssel |
SOMOSMJAHBOCTH-GFCCVEGCSA-N |
Isomerische SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2 |
Kanonische SMILES |
C1C(N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


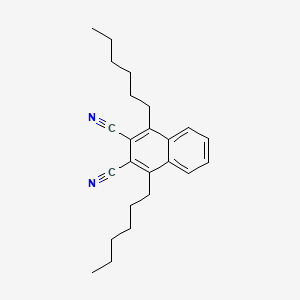
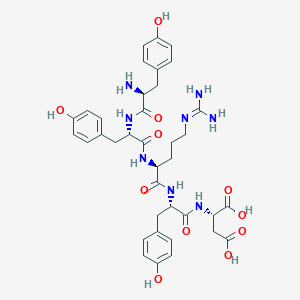
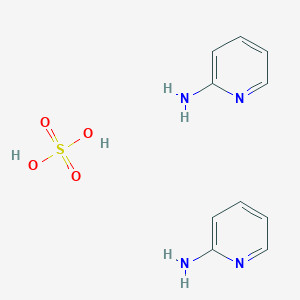
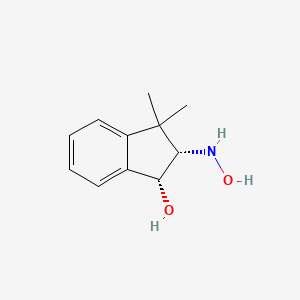
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
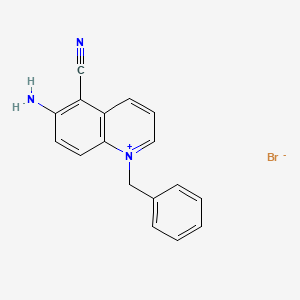
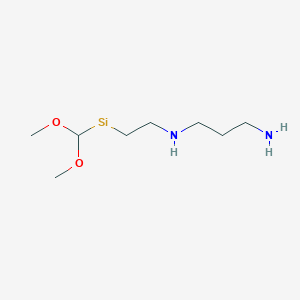
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
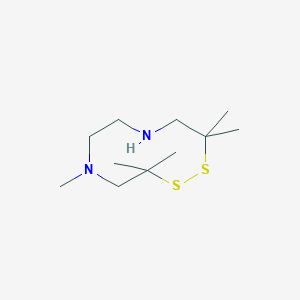

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
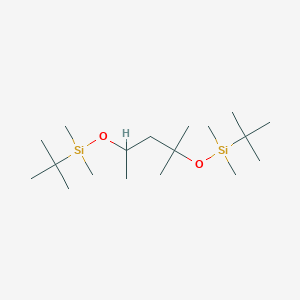
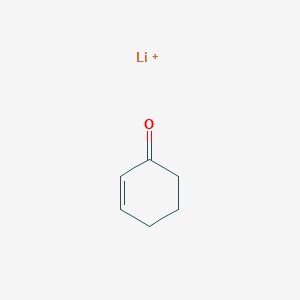
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
